Cas no 2167029-97-0 (tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate)

tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate
- EN300-1577593
- 2167029-97-0
- tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
-
- Inchi: 1S/C10H20ClNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)
- InChI Key: LWRDSXVIGKAZSL-UHFFFAOYSA-N
- SMILES: ClS(CC(C)(C)CNC(=O)OC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 285.0801570g/mol
- Monoisotopic Mass: 285.0801570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 80.8Ų
tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577593-0.05g |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 0.05g |
$1020.0 | 2023-05-26 | ||
Enamine | EN300-1577593-5.0g |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1577593-100mg |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 100mg |
$829.0 | 2023-09-24 | ||
Enamine | EN300-1577593-500mg |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 500mg |
$905.0 | 2023-09-24 | ||
Enamine | EN300-1577593-10000mg |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 10000mg |
$4052.0 | 2023-09-24 | ||
Enamine | EN300-1577593-5000mg |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 5000mg |
$2732.0 | 2023-09-24 | ||
Enamine | EN300-1577593-1.0g |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1577593-0.1g |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 0.1g |
$1068.0 | 2023-05-26 | ||
Enamine | EN300-1577593-10.0g |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1577593-1000mg |
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate |
2167029-97-0 | 1000mg |
$943.0 | 2023-09-24 |
tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate
Introduction to tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate (CAS No. 2167029-97-0)
tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2167029-97-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its tert-butyl group and the presence of a chlorosulfonyl moiety, contribute to its distinctive chemical properties and reactivity, making it a valuable tool in synthetic chemistry and drug development.
The tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate structure is characterized by a highly branched alkyl chain and a sulfonyl group attached to a carbamate moiety. The tert-butyl substituent provides steric hindrance, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. On the other hand, the chlorosulfonyl group introduces electrophilic centers that can participate in various chemical transformations, such as nucleophilic substitution reactions, which are crucial for constructing more complex molecular architectures. These features make the compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates have been extensively studied for their roles as pharmacophores in drugs targeting various diseases, including neurological disorders, inflammation, and infectious diseases. The tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate molecule represents an advanced derivative that combines the benefits of both steric hindrance and electrophilic reactivity. This combination could enhance its efficacy as an intermediate in synthesizing novel drug candidates with improved pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential utility in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, and their inhibition is a key strategy in drug design. The chlorosulfonyl group in tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate can be exploited to develop molecules that interact specifically with the active sites of target proteases. Such interactions could lead to the development of new antiviral or anti-inflammatory agents. Additionally, the tert-butyl group can help stabilize intermediates during synthesis, reducing unwanted side reactions and improving overall yield.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of complex organic compounds like tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate. By using sophisticated algorithms and high-performance computing resources, researchers can predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and accelerate the discovery process. For instance, molecular docking studies have shown that derivatives of this compound may exhibit strong binding affinity to certain protease enzymes, suggesting their potential as lead compounds for drug development.
The synthesis of tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the introduction of the carbamate group followed by functionalization at the sulfonyl position. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve efficiency and scalability. These methods not only enhance productivity but also minimize waste generation, aligning with modern green chemistry principles.
The pharmacological potential of this compound has been explored through various preclinical studies. In vitro assays have demonstrated its ability to modulate enzyme activity relevant to several diseases. For example, preliminary data suggest that derivatives of tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate may inhibit certain proteases involved in inflammation pathways. This finding is particularly intriguing given the increasing recognition of inflammation as a contributing factor in many chronic diseases. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
As our understanding of biological systems continues to evolve, so does our approach to drug discovery. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is revolutionizing how we identify and develop new therapeutic agents. AI-driven platforms can analyze vast datasets to identify promising candidates like tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate based on their structural features and predicted biological activity. This innovative approach has already led to breakthroughs in identifying novel drug candidates more efficiently than traditional methods alone.
The future prospects for tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate are bright given its unique structural properties and potential applications in pharmaceutical research. Continued investigation into its synthetic pathways and biological effects will be essential for realizing its full therapeutic potential. Collaborative efforts between academic researchers and industry scientists will be crucial for translating laboratory findings into clinical applications that benefit patients worldwide.
In conclusion,tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate (CAS No. 2167029-97-0) stands out as a significant compound in modern pharmaceutical chemistry due to its versatile structure and functional groups. Its potential applications in drug development are vast, ranging from protease inhibition to anti-inflammatory therapies. With ongoing advancements in synthetic methodologies and computational biology,this molecule holds promise for addressing unmet medical needs through innovative research approaches.
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